molecular formula C19H28ClNO6 B4039712 1-[2-[2-(2-Chloro-4-methylphenoxy)ethoxy]ethyl]-3-methylpiperidine;oxalic acid

1-[2-[2-(2-Chloro-4-methylphenoxy)ethoxy]ethyl]-3-methylpiperidine;oxalic acid

Cat. No.: B4039712
M. Wt: 401.9 g/mol
InChI Key: LBRLDEGCIKLXDP-UHFFFAOYSA-N
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Description

1-[2-[2-(2-Chloro-4-methylphenoxy)ethoxy]ethyl]-3-methylpiperidine;oxalic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring, a chlorinated phenoxy group, and an oxalic acid moiety.

Scientific Research Applications

1-[2-[2-(2-Chloro-4-methylphenoxy)ethoxy]ethyl]-3-methylpiperidine;oxalic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[2-(2-Chloro-4-methylphenoxy)ethoxy]ethyl]-3-methylpiperidine;oxalic acid typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-chloro-4-methylphenol with ethylene oxide to form 2-(2-chloro-4-methylphenoxy)ethanol.

    Etherification: The phenoxy intermediate is then reacted with 2-chloroethyl ether to form 2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethanol.

    Piperidine Formation: The resulting compound is then reacted with 3-methylpiperidine under basic conditions to form 1-[2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl]-3-methylpiperidine.

    Oxalic Acid Addition: Finally, the piperidine derivative is reacted with oxalic acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[2-[2-(2-Chloro-4-methylphenoxy)ethoxy]ethyl]-3-methylpiperidine;oxalic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Mechanism of Action

The mechanism of action of 1-[2-[2-(2-Chloro-4-methylphenoxy)ethoxy]ethyl]-3-methylpiperidine;oxalic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-[2-[2-(2-Chloro-4-methylphenoxy)ethoxy]ethyl]piperidine: Lacks the methyl group on the piperidine ring.

    1-[2-[2-(2-Chlorophenoxy)ethoxy]ethyl]-3-methylpiperidine: Lacks the methyl group on the phenoxy ring.

    1-[2-[2-(2-Chloro-4-methylphenoxy)ethoxy]ethyl]-3-ethylpiperidine: Contains an ethyl group instead of a methyl group on the piperidine ring.

Uniqueness

1-[2-[2-(2-Chloro-4-methylphenoxy)ethoxy]ethyl]-3-methylpiperidine;oxalic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl]-3-methylpiperidine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26ClNO2.C2H2O4/c1-14-5-6-17(16(18)12-14)21-11-10-20-9-8-19-7-3-4-15(2)13-19;3-1(4)2(5)6/h5-6,12,15H,3-4,7-11,13H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBRLDEGCIKLXDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CCOCCOC2=C(C=C(C=C2)C)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2-[2-(2-Chloro-4-methylphenoxy)ethoxy]ethyl]-3-methylpiperidine;oxalic acid
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1-[2-[2-(2-Chloro-4-methylphenoxy)ethoxy]ethyl]-3-methylpiperidine;oxalic acid
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1-[2-[2-(2-Chloro-4-methylphenoxy)ethoxy]ethyl]-3-methylpiperidine;oxalic acid
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1-[2-[2-(2-Chloro-4-methylphenoxy)ethoxy]ethyl]-3-methylpiperidine;oxalic acid
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1-[2-[2-(2-Chloro-4-methylphenoxy)ethoxy]ethyl]-3-methylpiperidine;oxalic acid
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1-[2-[2-(2-Chloro-4-methylphenoxy)ethoxy]ethyl]-3-methylpiperidine;oxalic acid

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